Fruquintinib

Catalog No.
S528503
CAS No.
1194506-26-7
M.F
C21H19N3O5
M. Wt
393.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fruquintinib

CAS Number

1194506-26-7

Product Name

Fruquintinib

IUPAC Name

6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25)

InChI Key

BALLNEJQLSTPIO-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC

Solubility

Soluble in DMSO, not in water

Synonyms

Fruquintinib; HMPL013; HMPL 013; HMPL-013.

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC

Description

The exact mass of the compound Fruquintinib is 393.1325 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Fruquintinib is a small-molecule inhibitor that targets vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels. Tumors often hijack this process to grow and spread. By inhibiting VEGFRs, fruquintinib disrupts tumor blood supply, potentially starving cancer cells of oxygen and nutrients they need to survive [].

Pre-clinical Studies and Mechanism of Action

In vitro studies have demonstrated fruquintinib's ability to suppress endothelial cell proliferation and tubule formation, a key step in angiogenesis []. Furthermore, it displayed activity against both VEGFR2, which is critical for blood vessel development, and VEGFR3, involved in lymphatic vessel formation, potentially impacting multiple pathways that tumors exploit for growth [].

Clinical Trials in Metastatic Colorectal Cancer (mCRC)

Fruquintinib has shown promise in clinical trials for mCRC, particularly in patients who have already received standard chemotherapy regimens. The pivotal FRESCO-2 trial, a phase III double-blind study, investigated fruquintinib compared to a placebo in patients with mCRC who had progressed after receiving fluorouracil, oxaliplatin, and irinotecan-based chemotherapy []. The study found that fruquintinib significantly improved overall survival (OS) and progression-free survival (PFS) compared to placebo, with a manageable safety profile []. This suggests fruquintinib could be a valuable treatment option for patients with advanced mCRC who have exhausted other therapies.

Fruquintinib is a novel small-molecule compound specifically designed to inhibit the vascular endothelial growth factor receptor (VEGFR) family, which includes VEGFR-1, VEGFR-2, and VEGFR-3. Its chemical structure is identified as 6-[(6,7-Dimethoxyquinazolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide . This compound has been developed primarily for the treatment of metastatic colorectal cancer, particularly in patients who have failed previous therapies .

Fruquintinib's primary mechanism of action involves inhibiting VEGFRs. VEGFRs are receptor tyrosine kinases that play a critical role in angiogenesis, the formation of new blood vessels. Tumors rely on angiogenesis for growth and metastasis. By blocking VEGFRs, fruquintinib disrupts the signaling cascade that promotes blood vessel formation, starving the tumor of its vital blood supply and hindering its progression [, ].

Fruquintinib functions through a series of chemical interactions that inhibit the phosphorylation of VEGFRs, thereby blocking downstream signaling pathways that promote angiogenesis—the formation of new blood vessels from existing ones. This inhibition is critical in cancer treatment as tumor growth often relies on angiogenesis to supply nutrients and oxygen. Fruquintinib exhibits high selectivity towards the VEGFR family, with low off-target effects on other kinases .

The synthesis of fruquintinib involves several key steps that include the formation of its core quinazoline structure followed by functionalization to introduce the benzofuran moiety and other substituents. Specific synthetic routes typically involve:

  • Formation of the quinazoline ring through cyclization reactions.
  • Introduction of methoxy groups via methylation processes.
  • Coupling reactions to attach the benzofuran carboxamide moiety.
    These methods ensure that the final product retains high purity and bioactivity necessary for therapeutic applications .

Fruquintinib is primarily indicated for use in patients with refractory metastatic colorectal cancer who have previously undergone multiple lines of chemotherapy. It has been approved by regulatory bodies such as the Food and Drug Administration for this indication due to its demonstrated efficacy in clinical trials . Beyond colorectal cancer, ongoing research may explore its potential applications in other malignancies where angiogenesis plays a crucial role.

Interaction studies have shown that fruquintinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A, along with non-CYP450 pathways such as sulfation and glucuronidation . Understanding these interactions is vital for predicting potential drug-drug interactions and optimizing therapeutic regimens. Clinical data suggest that food intake does not significantly affect its pharmacokinetics, allowing flexible dosing options .

Fruquintinib belongs to a class of drugs known as VEGFR inhibitors. Below are some similar compounds along with a brief comparison highlighting their unique aspects:

Compound NameMechanism of ActionUnique Features
RegorafenibMulti-kinase inhibitor targeting various pathwaysApproved for multiple cancers; broader kinase inhibition profile
BevacizumabMonoclonal antibody against VEGFTargets VEGF directly rather than its receptors
SorafenibMulti-kinase inhibitor including RAF kinasesPrimarily used for liver and kidney cancers
LenvatinibInhibits multiple receptor tyrosine kinasesEffective in thyroid cancer; broader target range

Fruquintinib's selectivity for VEGFRs distinguishes it from these compounds, making it particularly effective in targeting angiogenesis associated with colorectal cancer while minimizing off-target effects .

Fruquintinib, with the chemical name 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide, is a highly selective small molecule tyrosine kinase inhibitor [3] [6]. The compound possesses the molecular formula C21H19N3O5 and exhibits a molecular weight of 393.39 grams per mole [2] [3] [4]. The compound is identified by the Chemical Abstracts Service number 1194506-26-7 [2] [4].

Physical State and Appearance

Fruquintinib exists as a solid at ambient temperature and pressure conditions [3] [6] [8]. The compound presents as a powder with a characteristic white to off-white coloration [3] [6]. These physical characteristics remain consistent across different preparation methods and storage conditions, indicating inherent stability of the compound's physical form.

PropertyValueReference
Physical StateSolid [3] [6] [8]
AppearancePowder [3] [6]
ColorWhite to off-white [3] [6]

The predicted density of fruquintinib is 1.302 ± 0.06 grams per cubic centimeter [4]. The compound exhibits a polar surface area of 106.8 square angstroms, which contributes to its solubility characteristics and biological membrane permeability properties [14].

Solubility Profile

The solubility characteristics of fruquintinib demonstrate significant variability depending on the solvent system and environmental conditions, particularly hydrogen ion concentration for aqueous systems [3] [6] [11] [13].

pH-Dependent Aqueous Solubility

Fruquintinib exhibits pronounced pH-dependent aqueous solubility behavior, classified as a weak base compound [11]. The aqueous solubility varies dramatically across different hydrogen ion concentrations, with enhanced solubility observed under acidic conditions [3] [6] [11] [13].

pHSolubility (μg/mL)Reference
1.0129.9 [3] [6] [11] [13]
4.50.9 [11]
6.80.9 [3] [6] [11] [13]

At pH 1.0, fruquintinib demonstrates maximum aqueous solubility of 129.9 micrograms per milliliter [3] [6] [11] [13]. This high solubility under strongly acidic conditions decreases substantially as the pH increases toward neutral conditions. At physiological pH levels of 6.8, the solubility drops to 0.9 micrograms per milliliter, representing a more than 140-fold decrease in solubility [3] [6] [11] [13].

The dissolution profiles of fruquintinib capsules reflect this pH dependency, with complete dissolution occurring within 45 minutes in 0.1 normal hydrochloric acid, while less than 50% dissolution occurs within the same timeframe in buffer systems at pH 4.5 and 6.8 [11]. This behavior classifies fruquintinib as a Biopharmaceutical Classification System class 2 compound, characterized by low aqueous solubility and high permeability [11].

Organic Solvent Solubility

Fruquintinib demonstrates variable solubility in organic solvents, with significantly higher solubility compared to aqueous systems [9] [10]. The compound shows good solubility in polar aprotic solvents commonly used in pharmaceutical research and development.

SolventSolubility (mg/mL)Reference
Dimethyl sulfoxide2-6 [9] [10]
Dimethyl formamide5 [9]
Ethanol<1 [10]
Water<1 [10]

Dimethyl formamide provides the highest solubility for fruquintinib at approximately 5 milligrams per milliliter [9]. Dimethyl sulfoxide demonstrates variable but substantial solubility ranging from 2 to 6 milligrams per milliliter depending on specific experimental conditions [9] [10]. In contrast, both ethanol and water exhibit poor solubility characteristics with less than 1 milligram per milliliter [10].

For aqueous buffer systems, enhanced solubility can be achieved through co-solvent approaches, with a 1:3 solution of dimethyl formamide to phosphate-buffered saline at pH 7.2 yielding approximately 0.25 milligrams per milliliter [9]. However, such aqueous solutions demonstrate limited stability and are not recommended for storage periods exceeding one day [9].

Partition Coefficient and Lipophilicity

The lipophilicity of fruquintinib has been characterized using computational methods that predict the compound's behavior in octanol-water partition systems [14]. These calculations provide insight into the compound's membrane permeability and distribution characteristics.

MethodLogP ValueReference
Moriguchi Topological Method1.41 [14]
Fragment-based Computational Approach3.03 [14]

The Moriguchi topological method predicts a logarithm of partition coefficient value of 1.41, indicating moderate lipophilicity [14]. However, the fragment-based computational approach yields a substantially higher value of 3.03, suggesting greater lipophilic character [14]. This discrepancy between prediction methods reflects the complexity of accurately modeling partition behavior for complex heterocyclic compounds containing multiple functional groups.

The predicted lipophilicity values position fruquintinib within a range suitable for oral bioavailability while maintaining sufficient aqueous solubility for formulation purposes. The compound's structure contains both hydrophilic elements, including the quinazoline nitrogen atoms and methoxy substituents, and lipophilic components such as the benzofuran scaffold [5].

pKa and Ionization Properties

Fruquintinib exhibits weak basic character with experimentally determined and computationally predicted dissociation constants [3] [4] [6] [11] [13]. The ionization behavior directly influences the pH-dependent solubility characteristics previously described.

PropertyValueReference
Experimental pKa2.78 [3] [6] [11] [13]
Predicted pKa14.35 ± 0.46 [4]

The experimentally determined dissociation constant of 2.78 indicates that fruquintinib acts as a weak base [3] [6] [11] [13]. At physiological pH values, the compound exists predominantly in its neutral, non-ionized form, which contributes to its limited aqueous solubility under these conditions. The ionization state significantly influences the compound's dissolution behavior, with enhanced protonation under acidic conditions leading to increased water solubility.

The computational prediction yields a substantially higher pKa value of 14.35 ± 0.46 [4]. This discrepancy likely reflects differences between the specific ionizable groups being modeled computationally versus those measured experimentally, as well as limitations in computational pKa prediction methods for complex polycyclic compounds.

Stability Characteristics

Fruquintinib demonstrates favorable stability characteristics under various environmental conditions and storage scenarios [4] [11] [15]. The compound exhibits thermal stability and resistance to degradation in simulated biological fluids.

ConditionStability ProfileReference
Storage at -20°CStable for 1 year [4]
Simulated Gastric FluidStable for at least 1 hour [11]
Simulated Intestinal FluidStable for at least 3 hours [11]
Freeze-dried FormStable for extended periods [15]

Under recommended storage conditions of temperatures below -20 degrees Celsius, fruquintinib maintains stability for at least one year from the date of synthesis [4]. The compound demonstrates resistance to degradation in simulated gastrointestinal fluids, with stability maintained for at least one hour in simulated gastric fluid and at least three hours in simulated intestinal fluid [11].

Thermal analysis using differential scanning calorimetry reveals an endothermic peak at 139 joules per gram with an onset temperature of 245.5 degrees Celsius [15]. This thermal transition likely corresponds to melting or decomposition processes and provides guidance for processing temperature limits during pharmaceutical manufacturing.

Solutions in dimethyl sulfoxide may be stored at -20 degrees Celsius for up to one month while maintaining chemical integrity [4]. However, aqueous solutions demonstrate limited stability and require preparation immediately before use [9].

Spectroscopic Properties

The spectroscopic characteristics of fruquintinib have been characterized using ultraviolet-visible absorption spectroscopy, providing information about the compound's electronic transitions and optical properties [9].

PropertyValueReference
UV-Visible λmax237 nm [9]
Melting PointNot determined [8]
Predicted Boiling Point600.5 ± 55.0°C [4] [18]
Flash Point317.0 ± 31.5°C [18]

The primary ultraviolet absorption maximum occurs at 237 nanometers, reflecting electronic transitions within the quinazoline and benzofuran chromophoric systems [9]. This absorption characteristic can be utilized for quantitative analysis and purity assessment of fruquintinib preparations.

The predicted boiling point of 600.5 ± 55.0 degrees Celsius at standard atmospheric pressure indicates high thermal stability of the compound [4] [18]. The flash point of 317.0 ± 31.5 degrees Celsius provides important safety information for handling and processing procedures [18].

Nuclear magnetic resonance spectroscopy and infrared spectroscopy have been employed for structural characterization of fruquintinib and related crystalline forms [15]. X-ray powder diffraction analysis has identified distinct crystalline polymorphs, including anhydrous forms and co-crystal structures with organic acids such as citric acid, fumaric acid, adipic acid, and succinic acid [15]. These different solid-state forms exhibit unique diffraction patterns and thermal properties, which may influence pharmaceutical performance characteristics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

393.13247072 g/mol

Monoisotopic Mass

393.13247072 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

49DXG3M5ZW

Drug Indication

Fruquintinib is indicated for the treatment of adult patients with metastatic colorectal cancer (mCRC) who have been previously treated with fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy, an anti-VEGF therapy, and, if RAS wild-type and medically appropriate, an anti-EGFR therapy.
Treatment of colorectal carcinoma

Mechanism of Action

Fruquintinib is a small-molecule kinase inhibitor of vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3 with IC50 values of 33, 35, and 0.5 nM, respectively

Absorption Distribution and Excretion

The fruquintinib steady-state geometric mean (% coefficient of variation [CV]) maximum concentration (Cmax) is 300 ng/mL (28%) and the area under the concentration-time curve for the dosing interval (AUC0-24h) is 5880 ng∙h/mL (29%) at the recommended dosage. The fruquintinib Cmax and AUC0-24h are dose-proportional across the dosage range of 1 to 6 mg (0.2 to 1.2 times the recommended dosage). Fruquintinib steady state is achieved after 14 days with a mean AUC0-24h accumulation of 4-fold. The fruquintinib median (min, max) time to Cmax is approximately 2 hours (0, 26 hours). No clinically significant differences in fruquintinib pharmacokinetics were observed following administration of a high-fat meal (800 to 1000 calories, 50% fat).
Following oral administration of a 5 mg radiolabeled fruquintinib dose, approximately 60% of the dose was recovered in urine (0.5% unchanged) and 30% of the dose was recovered in feces (5% unchanged).
The mean (SD) apparent volume of distribution of fruquintinib is approximately 46 (13) L.
The apparent clearance (SD) of fruquintinib is 14.8 (4.4) mL/min.

Metabolism Metabolites

Fruquintinib is primarily eliminated by CYP450 and non-CYP450 (i.e., sulfation and glucuronidation) metabolism. CYP3A and to a lesser extent CYP2C8, CYP2C9, and CYP2C19 are the CYP450 enzymes involved in fruquintinib's metabolism.

Wikipedia

Fruquintinib

Biological Half Life

The fruquintinib's mean (SD) elimination half-life is approximately 42 (11) hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Sun Q, Zhou J, Zhang Z, Guo M, Liang J, Zhou F, Long J, Zhang W, Yin F, Cai H, Yang H, Zhang W, Gu Y, Ni L, Sai Y, Cui Y, Zhang M, Hong M, Sun J, Yang Z, Qing W, Su W, Ren Y. Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy. Cancer Biol Ther. 2014 Sep 24:0. [Epub ahead of print] PubMed PMID: 25482937.
2: Gu Y, Wang J, Li K, Zhang L, Ren H, Guo L, Sai Y, Zhang W, Su W. Preclinical pharmacokinetics and disposition of a novel selective VEGFR inhibitor fruquintinib (HMPL-013) and the prediction of its human pharmacokinetics. Cancer Chemother Pharmacol. 2014 Jul;74(1):95-115. doi: 10.1007/s00280-014-2471-3. Epub 2014 May 11. PubMed PMID: 24817647.

Explore Compound Types